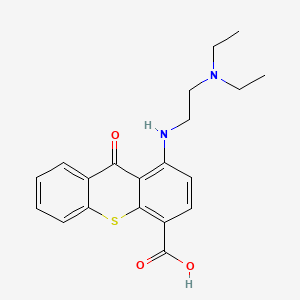

Hycanthone acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

16140-23-1 |

|---|---|

Molecular Formula |

C20H22N2O3S |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

1-[2-(diethylamino)ethylamino]-9-oxothioxanthene-4-carboxylic acid |

InChI |

InChI=1S/C20H22N2O3S/c1-3-22(4-2)12-11-21-15-10-9-14(20(24)25)19-17(15)18(23)13-7-5-6-8-16(13)26-19/h5-10,21H,3-4,11-12H2,1-2H3,(H,24,25) |

InChI Key |

YFEPOZJRNIKWTC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1=C2C(=C(C=C1)C(=O)O)SC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Historical Context and Early Academic Investigations of Hycanthone Acid

Derivation and Identification as a Bioactive Metabolite of Lucanthone (B1684464)

Hycanthone (B1673430) was first identified as a principal and biologically active metabolic product of Lucanthone. nih.govacs.org Lucanthone, an established anthelmintic drug, was found to undergo biotransformation to produce Hycanthone. This metabolic conversion was demonstrated through the action of the fungus Aspergillus sclerotiorum. researchgate.net Subsequent studies confirmed that Hycanthone is the active metabolite responsible for the therapeutic effects observed with Lucanthone. researchgate.net Chemically, Hycanthone is known as 1-[[2-(diethylamino)ethyl]amino]-4-(hydroxymethyl)-9H-thioxanthen-9-one. researchgate.net The metabolism of Lucanthone to Hycanthone involves the hydroxylation of the 4-methyl group of the Lucanthone molecule.

Initial Research Paradigms and Scholarly Significance

The initial scholarly interest in Hycanthone was overwhelmingly centered on its potent anthelmintic properties, particularly its activity against Schistosoma species, the parasitic flatworms responsible for schistosomiasis. researchgate.netnih.gov Early comparative studies in animal models, such as mice and hamsters, revealed that Hycanthone was significantly more active as a schistosomicidal agent than its parent compound, Lucanthone. researchgate.netnih.gov In mice, Hycanthone demonstrated three times the activity of Lucanthone, and this increased to ten times the activity in hamsters. researchgate.net These findings established Hycanthone as a key compound in the search for more effective treatments for schistosomiasis during that period. The primary research paradigm was, therefore, its evaluation as a chemotherapeutic agent against this widespread tropical disease. nih.govnih.gov

Evolution of Research Focus: From Anthelmintic Activity to Broader Biological Interrogations

Over time, the research focus on Hycanthone and its parent compound, Lucanthone, broadened beyond their anthelmintic effects. Scientists began to investigate the fundamental biochemical mechanisms underlying their bioactivity. A significant evolution in the research trajectory was the discovery that these compounds function as DNA intercalating agents. drugbank.com Footprinting studies revealed that Hycanthone and its analogs preferentially intercalate at AT-rich sequences in DNA. drugbank.com

This understanding of its interaction with DNA led to further investigations into its effects on DNA-related enzymatic processes. Research demonstrated that Hycanthone and its derivatives could inhibit the activity of apurinic/apyrimidinic endonuclease-1 (APE1), a key enzyme in the DNA base excision repair pathway. nih.govusd.ac.id Furthermore, analogs of Lucanthone, closely related to Hycanthone, were found to stimulate DNA cleavage mediated by topoisomerase II, another critical enzyme involved in managing DNA topology. drugbank.com This shift in research transformed the view of Hycanthone from solely an antiparasitic agent to a molecule with complex interactions at the cellular and molecular level, paving the way for its investigation in other contexts, such as a potential radiation sensitizer (B1316253) in cancer therapy. drugbank.com

Molecular Mechanisms of Action of Hycanthone Acid

Hycanthone (B1673430) acid's biological activity is intrinsically linked to its ability to interact with and modulate nucleic acids. These interactions disrupt the normal structure and function of DNA, leading to significant downstream consequences, including the inhibition of macromolecular synthesis, which is critical for cell viability.

Nucleic Acid Interaction and Modulation

The primary mode through which Hycanthone acid affects cellular processes is by physically associating with DNA. This interaction is not random; it exhibits specificity and leads to significant alterations in the DNA's physical and functional state.

Hycanthone functions as a DNA intercalating agent, meaning it inserts its planar thioxanthenone ring system between the base pairs of the DNA double helix. nih.gov This physical insertion affects the DNA's structure and its interaction with cellular machinery.

Research utilizing DNAase I footprinting has demonstrated that Hycanthone exhibits a clear preference for binding to Adenine-Thymine (AT) rich sites within the DNA sequence. nih.gov It tends to discriminate against GC-rich sequences and short, single-base runs. nih.gov Studies have consistently shown that the preferred binding sites for Hycanthone are predominantly composed of alternating A and T residues. nih.gov

Table 1: DNA Binding Preferences of Hycanthone

| Compound | Binding Site Preference | Discriminated Sequences | Supporting Evidence |

|---|---|---|---|

| Hycanthone | AT-rich sites, particularly alternating A and T residues | GC-rich sequences, short homooligomeric runs | DNAase I footprinting assays nih.gov |

The intercalation of Hycanthone into the DNA helix induces notable conformational changes. The insertion of the drug molecule can widen the major and minor grooves of the DNA and alter the backbone conformation. nih.gov This process can lead to a loosening of the chromatin structure. nih.gov In various cellular systems, Hycanthone binding has been observed in both condensed heterochromatin and more open euchromatin. nih.gov The induced chromatin loosening is hypothesized to potentially increase the incidence of chromatin breaks. nih.gov The variability in Hycanthone's binding across different cell types may be linked to differences in the composition and stereo-arrangement of the DNA-protein complexes that constitute chromatin. nih.gov

While the primary and most extensively studied mechanism of Hycanthone's interaction with DNA is intercalation, the formation of covalent adducts, such as through the alkylation of DNA bases, represents another potential mode of action for some DNA-modifying agents. This process involves the formation of a covalent bond between the chemical agent and a DNA base, such as guanine, leading to a DNA adduct. Such adducts can disrupt DNA replication and transcription. However, the available research literature on Hycanthone predominantly emphasizes its role as an intercalating agent.

Inhibition of Macromolecular Biosynthesis

Hycanthone markedly inhibits the synthesis of RNA. nih.govnih.gov Studies have shown that it strongly suppresses the incorporation of uridine (B1682114), a precursor for RNA synthesis, in various biological systems. nih.gov This effect points to a direct interference with the process of transcription. The inhibition of RNA synthesis is considered a primary explanation for Hycanthone's biological effects. nih.gov Experiments using isolated hamster liver nuclei confirmed that Hycanthone inhibits in vitro RNA synthesis, which is catalyzed by DNA-dependent RNA polymerase. nih.gov While the drug has a high affinity for DNA, its inhibitory effect on RNA synthesis was found to be reversible in these specific in vitro assays. nih.gov

Table 2: Effect of Hycanthone on Macromolecular Synthesis

| Process | Effect | Specific Observation | Supporting Evidence |

|---|---|---|---|

| RNA Synthesis | Marked Inhibition | Strongly inhibited the incorporation of uridine. | In vitro studies on Schistosoma mansoni and HeLa cells nih.gov |

| DNA Synthesis | Secondarily Affected | Inhibition of thymidine (B127349) incorporation was secondary to RNA synthesis inhibition. | In vitro studies on Schistosoma mansoni nih.gov |

| Protein Synthesis | Secondarily Affected | Inhibition of leucine (B10760876) incorporation was secondary to RNA synthesis inhibition. | In vitro studies on Schistosoma mansoni nih.gov |

Downregulation of RNA Synthesis

Hycanthone is recognized as an inhibitor of RNA synthesis. medchemexpress.comnih.gov This inhibitory action is a component of its broader effect on nucleic acid biosynthesis. medchemexpress.comnih.govresearchgate.netplos.orgnih.govnih.gov Studies conducted on isolated hamster liver nuclei demonstrated that hycanthone can inhibit in vitro RNA synthesis. nih.gov Unlike some other agents, this inhibition by hycanthone was found to be reversible. nih.gov The compound displays a high affinity for DNA, which is believed to be related to its mechanism of inhibiting RNA synthesis. nih.gov

Impact on Protein Synthesis

The effects of hycanthone extend to the inhibition of protein synthesis. medchemexpress.com Research has shown that treatment with hycanthone can reduce the incorporation of tritiated leucine, a marker for protein synthesis, by 40 to 50% in sensitive organisms. medchemexpress.com This demonstrates a significant impact on the cell's ability to produce new proteins, a fundamental process for cell viability and function.

Enzymatic Target Interactions

Hycanthone's mechanisms of action are further defined by its interaction with and inhibition of specific enzymes. nih.govresearchgate.netplos.orgnih.gov Key enzymatic targets include Apurinic/apyrimidinic Endonuclease-1 (APE1), a crucial enzyme in the DNA base excision repair pathway, and topoisomerases, which are vital for managing DNA topology. medchemexpress.comnih.govresearchgate.netplos.orgnih.gov

Apurinic Endonuclease-1 (APE1) Inhibition

Hycanthone is a potent inhibitor of the human enzyme Apurinic Endonuclease-1 (APE1). medchemexpress.comnih.govresearchgate.net This enzyme plays a critical role in repairing apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage. pharmgkb.orgnih.gov The inhibition of APE1 is a primary component of hycanthone's molecular activity. nih.govplos.org

The inhibition of APE1 by hycanthone occurs predominantly through direct binding to the protein itself, rather than by interfering with the enzyme's ability to bind to DNA. nih.govresearchgate.netplos.orgnih.gov In fact, studies have shown that hycanthone does not inhibit the DNA binding capacity of APE1. nih.govresearchgate.netplos.org The affinity of this interaction is strong, with a dissociation constant (KD) measured at 10 nM. medchemexpress.comnih.govresearchgate.netplos.orgnih.gov

Structural and modeling studies have provided detailed insights into this interaction. nih.govnih.gov APE1 possesses a hydrophobic pocket where small molecules like hycanthone can bind. nih.govresearchgate.netplos.orgnih.gov Molecular dynamics simulations indicate that hycanthone binds within the DNA groove and hydrophobic pocket of APE1. nih.gov This binding is stabilized by several key interactions with specific amino acid residues:

Pi-stacking interactions with Phenylalanine-266 (F266). nih.gov

Apolar contacts with Methionine-270 (M270) and Tryptophan-280 (W280). nih.gov

Hydrogen bonds with Threonine-268 (T268) and Histidine-309 (H309). nih.gov

The binding of hycanthone induces significant conformational changes in the APE1 protein. nih.govnih.gov Circular dichroism spectroscopy has revealed alterations in the helical structure of APE1 upon hycanthone binding. nih.govresearchgate.netplos.orgnih.gov Studies using APE1 with mutations in the hydrophobic site, such as at residues F266 and W280, showed a decreased effect, confirming that binding to this pocket is critical for the inhibitory action. nih.govresearchgate.netnih.gov

Table 1: Key Amino Acid Residues in Hycanthone-APE1 Interaction

| Amino Acid Residue | Type of Interaction with Hycanthone |

| Phenylalanine-266 (F266) | Pi-stacking |

| Threonine-268 (T268) | Hydrogen Bond |

| Methionine-270 (M270) | Apolar Contacts |

| Tryptophan-280 (W280) | Apolar Contacts |

| Histidine-309 (H309) | Hydrogen Bond |

The direct binding of hycanthone effectively inhibits the AP endonuclease (repair) activity of APE1. nih.govnih.govresearchgate.net This inhibition is specific to its repair function, as hycanthone does not affect the separate redox activity of APE1. nih.govnih.govresearchgate.net The potency of this inhibition is reflected by an IC₅₀ value of 80 nM for the inhibition of APE1's incision of depurinated plasmid DNA. medchemexpress.comnih.govresearchgate.netplos.orgnih.gov Furthermore, the interaction between hycanthone and APE1 can promote the cleavage and degradation of the APE1 protein itself. plos.orgnih.gov

Table 2: Inhibition Constants of Hycanthone Against APE1

| Parameter | Description | Value |

| IC₅₀ | The concentration required to inhibit 50% of APE1 endonuclease activity. | 80 nM |

| KD | The dissociation constant, indicating the binding affinity to the APE1 protein. | 10 nM |

Topoisomerase Inhibition

In addition to its effects on APE1, hycanthone is also an inhibitor of DNA topoisomerases. nih.govresearchgate.netplos.orgnih.gov It has been shown to inhibit both type I and type II topoisomerases. medchemexpress.com These enzymes are essential for resolving topological problems in DNA that arise during processes like replication and transcription. mdpi.com The mechanism of inhibition by related thioxanthenones involves interfering with the catalytic activity of the enzymes. nih.gov For topoisomerase II, this can lead to an increase in the formation of DNA double-strand breaks, a highly cytotoxic lesion. nih.govnih.gov

Effects on DNA Unwinding and Re-ligation

A central aspect of hycanthone's mechanism of action is its ability to interfere with DNA integrity and function. Following metabolic activation, hycanthone acts as an alkylating agent. nih.gov The activated form of the compound is a reactive ester that, upon dissociation, can form covalent bonds with DNA. nih.gov This alkylation of DNA disrupts the normal architecture of the double helix.

This binding and the formation of DNA adducts fundamentally interfere with processes that require strand separation, such as DNA unwinding and re-ligation. These processes are critical for both DNA replication and transcription. Evidence supporting this mechanism includes the observation that a synthetic, pre-activated form of the drug, hycanthone N-methylcarbamate, was shown to bind to DNA and cause an irreversible inhibition of uridine incorporation, a key step in RNA synthesis. nih.gov By compromising the ability of the cellular machinery to unwind and correctly re-ligate DNA strands, hycanthone effectively halts essential life processes of the cell.

Acetylcholinesterase (AChE) Modulation

In addition to its effects on DNA, hycanthone also functions as an inhibitor of acetylcholinesterase (AChE). nih.gov AChE is a critical enzyme in the nervous system responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132), which terminates the signal at cholinergic synapses. nih.govwikipedia.org By inhibiting this enzyme, hycanthone disrupts normal neuromuscular function. nih.gov This anticholinergic activity is considered to be a component of its therapeutic efficacy, particularly in the context of its antischistosomal properties. nih.govnih.gov

Species-Specific Inhibitory Profiles (e.g., Schistosoma mansoni AChE vs. Mammalian AChE)

A key feature of hycanthone's activity is its selective inhibition of acetylcholinesterase from different species. Research has consistently demonstrated that hycanthone is a more potent inhibitor of AChE from the parasite Schistosoma mansoni than it is against AChE of mammalian origin. nih.govnih.gov This suggests that the active site of the schistosome's AChE differs in configuration from the mammalian enzyme, allowing for a selective affinity of hycanthone for the parasite's cholinergic systems. nih.gov In contrast, other AChE inhibitors like physostigmine (B191203) are more effective against the mammalian enzyme than the helminth version. nih.gov This differential inhibitory profile highlights a significant biochemical distinction between the host and parasite, which is a crucial element for targeted therapeutic action.

Interactive Data Table: Comparative AChE Inhibition

| Compound | Target Enzyme | Relative Inhibition | Source(s) |

| Hycanthone | Schistosoma mansoni AChE | High | nih.gov, nih.gov |

| Hycanthone | Mammalian AChE | Low / Less Effective | nih.gov, nih.gov |

| Physostigmine | Schistosoma mansoni AChE | Less Effective | nih.gov |

| Physostigmine | Mammalian AChE | High | nih.gov |

Sulfotransferase Activity in Bioactivation

Hycanthone in its original form is a pro-drug that requires metabolic activation to exert its full genotoxic effect. nih.govnih.gov This bioactivation is mediated by sulfotransferase enzymes (SULTs). nih.govnih.gov Sulfation, a process typically associated with detoxification, in this case, leads to the formation of a highly reactive metabolite. nih.govnih.gov

Hycanthone, which is a benzylic alcohol, is converted by SULTs into a sulfuric acid ester. nih.gov The sulfate (B86663) group is strongly electron-withdrawing, making the ester unstable. nih.govnih.gov This instability facilitates the heterolytic cleavage of the sulfate group, resulting in the formation of a highly electrophilic cation. nih.govnih.gov This reactive cation is then capable of attacking nucleophilic sites on other molecules, most notably DNA, leading to the alkylation and mutagenic effects previously described. nih.gov The efficiency of this activation can vary between species and even between different tissues, depending on the specific sulfotransferase forms present. nih.govnih.gov

Metabolic Transformation and Bioactivation of Hycanthone Acid

Role of Parasite-Specific Enzymatic Conversion

Hycanthone (B1673430) functions as a prodrug, meaning it requires conversion into an active form to exert its parasiticidal effects. This transformation is carried out by enzymes present within the schistosome parasite. nih.gov Research has identified a specific sulfotransferase enzyme in Schistosoma mansoni that is responsible for the metabolic activation of Hycanthone. nih.gov This is analogous to the activation of another schistosomicidal drug, Oxamniquine (B1677833), which also requires bioactivation by a parasite-specific sulfotransferase to become toxic to the worm. nih.gov

The parasite's sulfotransferase catalyzes the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of Hycanthone. nih.gov This enzymatic reaction is highly specific to the parasite, a feature that is crucial for the drug's selective toxicity. Strains of S. mansoni that have developed resistance to Hycanthone have been shown to lack the ability to perform this critical esterification step. nih.gov This underscores the pivotal role of the parasite's enzymatic machinery in the bioactivation of Hycanthone.

The process is initiated by the binding of Hycanthone to the parasite's sulfotransferase, which facilitates the subsequent transfer of the sulfo group, a reaction that can be described as an SN2-like associative mechanism. nih.gov

Formation of Reactive Ester Intermediates and DNA Alkylation

The enzymatic sulfonation of Hycanthone results in the formation of a highly reactive sulfuric acid monoester intermediate. nih.gov This ester is unstable, and its formation is the critical step that transforms the relatively inert Hycanthone into a potent alkylating agent. nih.gov The instability of this ester leads to its dissociation, generating a reactive electrophile. nih.gov

This electrophilic intermediate is then free to interact with nucleophilic sites on cellular macromolecules. nih.gov The primary target of this reactive species is the parasite's DNA. nih.govnih.gov The alkylation of DNA by the activated Hycanthone disrupts the normal processes of DNA replication and transcription, leading to chromosome breaks and ultimately, cell death. nih.govnih.gov The binding of Hycanthone to DNA has been demonstrated to occur preferentially in the heterochromatin regions of the cell nucleus in some organisms. nih.gov

Evidence for this mechanism is supported by studies using synthetic, pre-esterified analogs of Hycanthone, such as Hycanthone N-methylcarbamate. This synthetic ester, which does not require enzymatic activation, was shown to be lethal to both Hycanthone-sensitive and Hycanthone-resistant schistosomes, confirming that the cytotoxic effect is mediated by the alkylating ester. nih.gov This synthetic ester was also shown to directly bind to and alkylate DNA. nih.gov

Molecular and Cellular Basis of Resistance to Hycanthone Acid

Enzymatic Deficiencies in Resistant Strains

The genetic mutations described above manifest as specific biochemical defects in resistant parasites. The core of hycanthone (B1673430) resistance lies in the failure to enzymatically activate the drug into its toxic form.

Hycanthone is a prodrug, meaning it requires metabolic activation within the parasite to become effective. nih.govresearchgate.net This activation is carried out by a schistosome-specific sulfotransferase enzyme, which transfers a sulfo group to the drug. nih.govnih.gov Studies have shown a direct correlation between hycanthone resistance and the lack of this specific enzymatic activity. nih.gov

Crude cell extracts from sensitive S. mansoni strains can activate hycanthone, while extracts from resistant strains show no detectable activating activity. nih.gov This enzymatic activity is higher in adult male worms, which are more sensitive to the drug, compared to the less sensitive female and immature stages, which have very low activity. nih.gov The critical role of this enzyme was further demonstrated in experiments where resistant worms, normally unaffected by hycanthone alone, were killed when exposed to the drug in the presence of a sulfotransferase-containing fraction isolated from sensitive worms. nih.gov

| Strain/Stage | Sulfotransferase Activity | Hycanthone Sensitivity |

| Sensitive Strain | Present nih.gov | Sensitive nih.gov |

| Resistant Strain | Absent or Reduced nih.gov | Resistant nih.gov |

| Adult Male Worms | Higher nih.gov | More Sensitive nih.gov |

| Female/Immature Worms | Lower nih.gov | Less Sensitive nih.gov |

This interactive table compares sulfotransferase activity and corresponding hycanthone sensitivity across different schistosome strains and developmental stages.

The ultimate mechanism of hycanthone's toxicity is the alkylation of the parasite's DNA. nih.govnih.gov The enzymatic sulfation of hycanthone converts it into a highly reactive ester. nih.gov This unstable intermediate then dissociates, forming an electrophilic agent that covalently binds to the parasite's macromolecules, most importantly its DNA. nih.govnih.gov

In resistant strains, the initial activation step is blocked due to the deficient sulfotransferase enzyme. nih.gov Consequently, the reactive electrophile is not generated, and the drug cannot form covalent bonds with the DNA. nih.gov This has been demonstrated experimentally where radioactive hycanthone was shown to bind to the DNA of sensitive schistosomes but not resistant ones. nih.gov Furthermore, a specific drug-DNA adduct, identified as hycanthone-deoxyguanosine, was isolated from hycanthone-treated sensitive worms but was absent in their resistant counterparts. nih.gov This failure to form cytotoxic drug-DNA adducts is the direct molecular consequence of the enzymatic deficiency and the ultimate reason for the drug's inefficacy in resistant parasites. nih.gov

Mechanisms of Cross-Resistance with Other Agents (e.g., Oxamniquine)

A significant characteristic of hycanthone resistance is the consistent cross-resistance observed with oxamniquine (B1677833). researchgate.netnih.gov This phenomenon is rooted in the fact that both hycanthone and oxamniquine are prodrugs, meaning they are administered in an inactive form and require metabolic activation within the parasite to become toxic. researchgate.netnih.gov

The key to their schistosomicidal activity is a parasite enzyme, a sulfotransferase known as SmSULT-OR (encoded by the gene Smp_089320), which catalyzes the esterification of the drugs. researchgate.netnih.gov This process converts them into reactive electrophilic esters that can alkylate the parasite's DNA, leading to its death. researchgate.net

Resistance to both drugs is inherited as a single autosomal recessive trait. researchgate.netnih.gov This genetic characteristic implies that resistance arises from the loss of a function, which has been confirmed to be the inactivation of the SmSULT-OR enzyme. researchgate.netnih.govnih.gov Parasites with two non-functional copies of the SmSULT-OR gene are unable to activate either hycanthone or oxamniquine and are therefore resistant to both. nih.gov

Molecular studies have identified several mutations within the SmSULT-OR gene that lead to a non-functional enzyme and, consequently, to cross-resistance. nih.govresearchgate.net These mutations can be of different types, including single nucleotide polymorphisms (SNPs) leading to amino acid changes, and deletions.

Table 2: Key Mutations in the SmSULT-OR Gene Conferring Hycanthone and Oxamniquine Resistance

| Mutation | Type | Consequence |

|---|---|---|

| p.E142del | Deletion | Deletion of an amino acid |

| p.C35R | Non-synonymous SNP | Cysteine to Arginine substitution |

| Splice site variant | SNP | Leads to a truncated protein |

| 1 bp insertion | Insertion | Causes a frameshift, leading to a truncated protein |

Data compiled from studies on natural and laboratory-selected resistant parasite populations. nih.gov

The identification of multiple, independent loss-of-function mutations in the SmSULT-OR gene within different parasite populations underscores that there are various genetic pathways to achieving the same resistance phenotype. nih.gov The rapid emergence of resistance in some regions has been linked to the prior use of hycanthone, which likely selected for parasites with these pre-existing or newly arising mutations, conferring resistance to the subsequently introduced oxamniquine. nih.gov

Structure Activity Relationship Sar and Analog Studies of Hycanthone Acid

Identification of Critical Structural Features for Biological Activity

The biological activity of hycanthone (B1673430) is intrinsically linked to several key features of its molecular architecture. Hycanthone, a metabolite of lucanthone (B1684464), possesses a thioxanthen-9-one (B50317) scaffold, which is fundamental to its function. drugbank.comnih.gov The molecule's efficacy is not due to the compound in its initial state but requires metabolic activation to exert its cytotoxic effects. nih.gov

The critical structural components for hycanthone's biological activity are:

The Thioxanthenone Ring System : This planar, tricyclic structure is essential for the molecule's ability to intercalate, or slide in between, the base pairs of DNA. nih.govtargetmol.com This non-covalent interaction is the first step in its mechanism of action.

The Hydroxymethyl Group at C-4 : This group is the primary site of metabolic activation. nih.gov An enzyme within the target schistosome, identified as a sulfotransferase, converts this hydroxymethyl group into a reactive ester. nih.govnih.gov This transformation is a prerequisite for the molecule's ability to alkylate DNA. The absence of this activation pathway in certain schistosome strains is a key factor in drug resistance. nih.govnih.gov

The [(Diethylamino)ethyl]amino Side Chain at C-1 : This basic side chain is believed to facilitate the initial binding to the DNA molecule, likely through electrostatic interactions with the negatively charged phosphate (B84403) backbone. nih.govnih.govyoutube.com This interaction helps to orient the planar ring system for effective intercalation.

The importance of the substituent at the C-4 position is highlighted by comparative studies. While lucanthone has a methyl group at this position, hycanthone has a hydroxymethyl group. nih.gov The hydroxymethyl group is what allows for the metabolic activation that makes hycanthone a more potent agent. acs.org

Table 1: Critical Structural Features of Hycanthone and Their Functions

| Structural Feature | Position | Function | Citation |

|---|---|---|---|

| Thioxanthenone Core | - | Planar scaffold that enables DNA intercalation. | nih.govtargetmol.com |

| Hydroxymethyl Group | C-4 | Site of metabolic activation into a reactive ester for DNA alkylation. | nih.govnih.gov |

| [(Diethylamino)ethyl]amino Side Chain | C-1 | Promotes initial binding to the DNA backbone. | nih.govnih.gov |

Synthesis and Evaluation of Hycanthone Derivatives

The synthesis of hycanthone derivatives has been a key strategy to probe its mechanism of action, overcome resistance, and explore potential new therapeutic applications, such as in cancer treatment. nih.govacs.org These synthetic efforts generally involve modifications to the side chain at the 1-position or alterations to the thioxanthenone core itself. acs.orgacs.org The evaluation of these new compounds involves assessing their biological activity in various assays, for instance, measuring their inhibitory effects on schistosomes or their cytotoxicity against cancer cell lines. nih.govresearchgate.net

To validate the hypothesis that hycanthone's activity relies on metabolic activation to an alkylating agent, researchers synthesized Hycanthone N-methylcarbamate (HNMC). nih.gov This derivative was designed to function as a direct-acting alkylating agent, bypassing the need for enzymatic conversion. nih.gov The N-methylcarbamate group serves as a leaving group, making the molecule inherently reactive.

Studies demonstrated that HNMC could directly alkylate the model nucleophile 4-(p-nitrobenzyl)-pyridine and bind to DNA without prior metabolic processing. nih.gov Crucially, HNMC was found to be lethal to hycanthone-resistant schistosomes, which lack the necessary enzyme to activate the parent compound. nih.gov HNMC caused an irreversible inhibition of uridine (B1682114) incorporation in both hycanthone-sensitive and hycanthone-resistant schistosomes, providing strong evidence for the proposed mechanism of action. nih.gov This makes HNMC an invaluable tool for mechanistic studies and a model for a direct-acting hycanthone analog. nih.govdocumentsdelivered.com

Table 2: Comparative Activity of Hycanthone and its Derivative HNMC

| Compound | Action | Activity in HC-Resistant Schistosomes | Mechanism | Citation |

|---|---|---|---|---|

| Hycanthone | Pro-drug | Ineffective | Requires metabolic activation to a reactive ester. | nih.gov |

| Hycanthone N-methylcarbamate (HNMC) | Direct Alkylating Agent | Effective | Acts directly as an alkylating agent, bypassing the need for activation. | nih.gov |

The thioxanthenone ring system is considered a "privileged scaffold," a molecular framework that can be modified to interact with a variety of biological targets. mdpi.commdpi.com Researchers have explored numerous modifications to this core structure to create novel compounds with enhanced or different biological activities.

One significant area of exploration has been the synthesis of indazole analogs of hycanthone. nih.govnih.gov In these compounds, the thioxanthenone core is replaced with a benzothiopyranoindazole chromophore. These analogs were also found to intercalate into DNA and showed mutagenic properties, indicating that the general planar and polycyclic nature of the scaffold is key to its DNA-targeting ability. nih.govnih.gov Further modifications, such as the introduction of a chlorine atom to the indazole ring system, were found to increase both the toxicity and mutagenic potency of the analogs. nih.gov

Other synthetic strategies have focused on altering the substituents on the thioxanthenone ring to develop agents with antitumor properties. acs.org For example, various 4-aminomethylthioxanthenone derivatives have been synthesized and evaluated. acs.org These studies highlight the versatility of the thioxanthenone scaffold in drug design, allowing for the fine-tuning of biological activity through targeted chemical modifications. nih.govnih.gov

Correlation between Molecular Structure and Target Interaction Specificity

The biological effects of hycanthone are a direct result of its specific interaction with its molecular target, DNA. nih.govnih.gov The relationship between hycanthone's structure and its interaction with DNA is a two-step process involving intercalation followed by covalent alkylation.

First, the planar aromatic thioxanthenone ring system inserts itself between the stacked base pairs of the DNA double helix. nih.govyoutube.com DNA footprinting experiments, which map the binding sites of molecules on DNA, have revealed that hycanthone and its analogs show a preference for intercalating at sequences rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs. nih.gov

Following this intercalation, the second and irreversible step occurs. The metabolically activated hydroxymethyl group, now a highly reactive electrophile, forms a covalent bond with a nucleophilic site on a DNA base, thereby alkylating the DNA. nih.gov This covalent modification disrupts the structure and function of DNA, inhibiting critical cellular processes like RNA synthesis and leading to cell death. nih.govtargetmol.com The basic side chain at position 1 plays a crucial role in stabilizing this interaction, anchoring the molecule to the DNA phosphate backbone and positioning the reactive group for alkylation. youtube.comrsc.org

The specificity of this interaction can be modulated by structural changes. For instance, studies with indazole analogs of hycanthone demonstrated that the addition of a chloro group at the 6-position resulted in compounds that were more potent mutagens. nih.gov This suggests that the electronic properties of the ring system can influence the efficiency of DNA binding or the reactivity of the alkylating moiety. The way hycanthone binds is also influenced by the higher-order structure of DNA within the cell nucleus, known as chromatin, where it has been shown to interact with different chromatin regions. nih.gov This precise correlation between molecular structure and the specific chemical interactions with DNA underpins the compound's biological activity.

Broader Biological Research Applications of Hycanthone Acid

Investigations in Antineoplastic Research (Mechanistic Focus)

Hycanthone (B1673430), a metabolite of lucanthone (B1684464), has been a subject of antineoplastic research due to its interactions with fundamental cellular processes involved in cancer proliferation and survival. wikipedia.org Its potential as an anticancer agent stems from several distinct, yet interconnected, mechanisms of action at the molecular level. wikipedia.orgmedchemexpress.com

A primary mechanism of hycanthone's antineoplastic activity is its ability to interfere with the synthesis of nucleic acids. wikipedia.orgmedchemexpress.commdpi.com The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. wikipedia.orgmedchemexpress.com This physical obstruction disrupts the DNA template, thereby inhibiting the processes of replication and transcription.

Research has demonstrated that hycanthone effectively inhibits RNA synthesis. wikipedia.orgmedchemexpress.com In studies using isolated hamster liver nuclei, hycanthone was found to reversibly inhibit in vitro RNA synthesis, showcasing a high affinity for DNA. medchemexpress.com This inhibition of nucleic acid biosynthesis is a critical factor in its ability to halt the proliferation of rapidly dividing neoplastic cells, which rely heavily on continuous DNA and RNA production. mdpi.com Further studies have proposed that the antitumor action of hycanthone may also involve the alkylation of DNA following its esterification in cells, a mechanism that would also disrupt nucleic acid integrity and function.

Beyond its direct impact on nucleic acid synthesis, hycanthone targets key components of the cell's DNA repair machinery, a pathway often exploited by cancer cells to survive chemotherapy. Specifically, hycanthone is a potent inhibitor of the dual-function base excision repair enzyme, Apurinic/Apyrimidinic Endonuclease 1 (APE1). medchemexpress.commdpi.comoaepublish.com APE1 is crucial for repairing abasic sites in DNA and also functions as a redox regulator, making it a pivotal factor in tumor progression and chemoresistance. mdpi.comnih.gov

Hycanthone inhibits the endonuclease activity of APE1 through direct protein binding. medchemexpress.commdpi.comoaepublish.com Studies have shown that hycanthone binds with high affinity to a hydrophobic pocket within the APE1 protein. mdpi.comoaepublish.com This interaction induces a conformational change in the enzyme's structure and promotes its cleavage, thereby inactivating its repair function. mdpi.com The potency of this inhibition is highlighted by its low IC₅₀ and dissociation constant (Kᴅ) values. medchemexpress.commdpi.comoaepublish.com By disabling APE1, hycanthone can prevent cancer cells from repairing DNA damage, potentially increasing their sensitivity to other DNA-damaging agents and inducing cell death. mdpi.comnih.gov

Table 1: Inhibition of APE1 by Hycanthone

This table summarizes the key quantitative measures of Hycanthone's inhibitory action on the APE1 enzyme, based on in vitro studies.

| Parameter | Value | Description | Source |

|---|---|---|---|

| IC₅₀ | 80 nM | The concentration of Hycanthone required to inhibit 50% of the APE1 incision activity on depurinated plasmid DNA. | medchemexpress.commdpi.comoaepublish.com |

| Kᴅ (Affinity Constant) | 10 nM | The dissociation constant for the binding of Hycanthone directly to the APE1 protein, indicating very high binding affinity. | medchemexpress.commdpi.comoaepublish.com |

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by ATP-dependent efflux pumps like P-glycoprotein (P-gp), which actively remove therapeutic agents from cancer cells. drugbank.comnih.govmdpi.com Hycanthone belongs to the thioxanthenone chemical class, and compounds of this nature have been investigated as modulators of P-gp. wikipedia.orgnih.gov Hycanthone itself is classified as a P-glycoprotein inhibitor. drugbank.com

By inhibiting P-gp, hycanthone can mechanistically contribute to the reversal of multidrug resistance. drugbank.comnih.gov This inhibition prevents the efflux of co-administered chemotherapeutic drugs from the cancer cell, thereby increasing their intracellular concentration and restoring their cytotoxic efficacy. mdpi.comresearchgate.net This action suggests a potential role for hycanthone as a chemosensitizer, a compound that can make resistant cancer cells susceptible to treatment again. nih.gov The ability to modulate the function of key MDR transporters like P-gp is a significant area of research for overcoming treatment failure in various cancers. nih.govnih.gov

Genotoxicity and Mutagenicity Mechanisms in Eukaryotic Systems

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, a property that is closely linked to mutagenicity—the induction of permanent, transmissible changes in the DNA sequence. mdpi.com Hycanthone is recognized for its genotoxic and mutagenic properties, which have been characterized through specific molecular mechanisms.

A defining characteristic of hycanthone's mutagenicity is its potent ability to induce frameshift mutations. wikipedia.orgdrugbank.com This type of mutation involves the insertion or deletion of nucleotides in a DNA sequence, which alters the reading frame of the genetic code during protein translation.

Studies in various eukaryotic and prokaryotic systems have confirmed this specific mutagenic action. In Saccharomyces cerevisiae, hycanthone was shown to be highly active in reverting frameshift mutations, demonstrating that it can cause both insertions and deletions. drugbank.com In contrast, it exhibited very low activity on missense or nonsense mutations, highlighting its specificity as a frameshift mutagen. drugbank.com Similar potent frameshift mutagenic activity was observed in Salmonella and for T4 bacteriophage, further cementing its classification. wikipedia.org

Table 2: Mutagenic Activity of Hycanthone

This table outlines the observed mutagenic effects of Hycanthone in different biological systems as reported in research literature.

| Organism/System | Observed Effect | Type of Mutation | Source |

|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | High reversion activity on frameshift mutations. | Insertions and Deletions | drugbank.com |

| Salmonella (Bacteria) | Potent frameshift mutagen. | Frameshift | wikipedia.org |

| T4 Bacteriophage | Acts as a frameshift mutagen during growth in E. coli. | Frameshift | wikipedia.org |

The genotoxic effects of hycanthone are also linked to its physical interaction with chromatin, the complex of DNA and proteins (primarily histones) that forms chromosomes within the nucleus of eukaryotic cells. Research has shown that hycanthone binds to DNA within the chromatin structure.

Studies investigating this interaction in various cell types, including cattle kidney cells, plant cells, and mouse lymphocytes, found that hycanthone binds to both condensed heterochromatin and more open euchromatin. A notable effect of this binding is the induction of "chromatin loosening". This structural alteration of the chromatin could increase the accessibility of DNA to damaging agents or disrupt normal chromosomal processes, potentially favoring the incidence of chromatin breaks. The variability in hycanthone's binding across different cell types may be related to differences in the composition and stereo-arrangement of the DNA-protein complexes involved.

Single-Stranded DNA Region Exposure

Hycanthone's interaction with DNA is a cornerstone of its biological activity. As a thioxanthenone, it functions as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. medchemexpress.comselleckchem.com This physical insertion disrupts the normal helical structure, leading to localized unwinding and structural distortion. Research has demonstrated that this activity can induce a "chromatin loosening" effect. nih.gov Chromatin is the complex of DNA and proteins (primarily histones) that forms chromosomes within the nucleus of eukaryotic cells. The loosening of this tightly packed structure, a consequence of hycanthone's intercalation, can lead to the exposure of normally protected single-stranded DNA regions. This exposure makes the DNA more accessible to cellular machinery but also renders it more vulnerable to damage and breaks. nih.gov Furthermore, hycanthone is known to inhibit DNA topoisomerases I and II, enzymes critical for managing DNA supercoiling and untangling strands during replication and transcription, which can further contribute to DNA structural stress and the potential exposure of single-stranded areas. medchemexpress.comselleckchem.com

Effects on Bacterial and Mammalian Cellular Processes (Beyond Specific Pathogens)

Hycanthone demonstrates a broad inhibitory effect on fundamental cellular processes such as the synthesis of nucleic acids and proteins across various cell types. medchemexpress.com Its primary mechanism involves the inhibition of RNA synthesis. medchemexpress.comselleckchem.comnih.gov Studies using isolated hamster liver nuclei showed that hycanthone reversibly inhibits in vitro RNA synthesis. nih.gov This effect is directly linked to its high affinity for DNA, which serves as the template for transcription. nih.gov

The compound's impact extends to DNA and protein synthesis as well. In studies with drug-sensitive schistosomes, treatment with hycanthone led to a progressive decrease in the incorporation of tritiated thymidine (B127349), a marker for DNA synthesis. medchemexpress.com Similarly, the incorporation of tritiated leucine (B10760876), an indicator of protein synthesis, was inhibited by 40% to 50% within the first four days of treatment. medchemexpress.com These findings indicate that hycanthone's interference with DNA integrity and function has downstream consequences, disrupting the core biosynthetic pathways necessary for cell growth and viability.

Table 1: Effect of Hycanthone on Biosynthesis Pathways

| Process Inhibited | Model System / Organism | Key Finding | Reference |

| RNA Synthesis | Isolated Hamster Liver Nuclei | Reversible inhibition of in vitro RNA synthesis. | nih.gov |

| DNA Synthesis | Drug-sensitive S. mansoni | Progressive decrease in tritiated thymidine incorporation. | medchemexpress.com |

| Protein Synthesis | Drug-sensitive S. mansoni | 40-50% inhibition of tritiated leucine incorporation. | medchemexpress.com |

Hycanthone's genotoxic effects are compounded by its ability to interfere with DNA repair mechanisms. Research has identified that hycanthone is an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). medchemexpress.comselleckchem.com APE1 is a critical enzyme in the base excision repair (BER) pathway, one of the cell's primary systems for correcting DNA damage from oxidation and alkylation. The BER pathway is responsible for identifying and removing damaged or incorrect DNA bases. APE1's specific role is to incise the DNA backbone at the apurinic/apyrimidinic (AP) site created after a DNA glycosylase removes the damaged base. This incision is a necessary step for the subsequent synthesis of a new, correct DNA patch and ligation.

By inhibiting APE1, hycanthone effectively blocks the BER pathway. medchemexpress.comselleckchem.com This inhibition prevents the repair of AP sites, leading to an accumulation of DNA lesions. Such unrepaired damage can stall replication forks, induce chromosome breaks, and ultimately trigger cell death. nih.gov Hycanthone's ability to inhibit APE1 is achieved through direct binding to the protein, with a reported dissociation constant (KD) of 10 nM. medchemexpress.comselleckchem.com This action highlights a dual mechanism of genotoxicity: hycanthone not only causes DNA damage through intercalation but also cripples a key pathway responsible for repairing such damage.

Modulation of Other Biological Pathways (e.g., Inflammasome Activation)

Beyond its direct effects on nucleic acids, hycanthone has been shown to modulate significant inflammatory signaling pathways, notably the activation of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a multi-protein complex in the cell's cytoplasm that plays a key role in the innate immune response by triggering the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.gov

In studies using murine microglial cells, hycanthone was found to significantly inhibit the activation of the NLRP3 inflammasome. nih.gov This effect appears to be mediated through its inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. nih.govnih.gov When stimulated with lipopolysaccharide (LPS) and ATP, which are potent activators of the inflammasome, cells showed a marked increase in the release of IL-1β and IL-18. Treatment with hycanthone substantially reduced the production of these pro-inflammatory cytokines, demonstrating its anti-inflammatory potential. nih.gov This inhibitory action on a key inflammatory cascade suggests that hycanthone's biological activities are not limited to its genotoxic effects but also encompass the modulation of cellular stress and immune responses. nih.gov

Table 2: Effect of Hycanthone on Inflammasome-Related Cytokines in Microglial Cells

| Cytokine | Effect of Hycanthone Treatment | Reference |

| Interleukin-1β (IL-1β) | Significant inhibition of release. | nih.gov |

| Interleukin-18 (IL-18) | Significant inhibition of release. | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Reduction in production. | nih.gov |

Advanced Methodologies in Hycanthone Acid Research

Molecular Biology Techniques

Molecular biology techniques have provided deep insights into how hycanthone (B1673430) affects fundamental cellular processes, particularly those involving nucleic acids.

DNA/RNA Synthesis and Precursor Uptake Assays (e.g., 3H-uridine)

Early research into hycanthone's mode of action utilized precursor uptake assays to measure its impact on DNA and RNA synthesis. Studies demonstrated that hycanthone inhibits the synthesis of nucleic acids. nih.gov In vitro experiments using isolated hamster liver nuclei showed that hycanthone, along with other schistosomicides, inhibited RNA synthesis. nih.gov This inhibitory effect was found to be reversible, unlike that of oxamniquine (B1677833). nih.gov

A key method in these investigations is the use of radiolabeled precursors, such as ³H-uridine, to track the rate of RNA synthesis. A study investigating the antischistosomal action of hycanthone N-methylcarbamate (HNMC) found that it caused an irreversible inhibition of ³H-uridine incorporation in both sensitive and resistant Schistosoma mansoni worms. nih.gov This suggests that the metabolic activation of hycanthone to a reactive ester, which then alkylates DNA, is a critical step in its mechanism. nih.gov Further evidence supporting this comes from studies showing that while tritiated HNMC binds to the DNA of intact HeLa cells, very little tritiated hycanthone binds under the same conditions, implying that HNMC acts as a direct alkylating agent. nih.gov

Gel Electrophoresis and DNA Sedimentation Analysis

Gel electrophoresis and DNA sedimentation are fundamental techniques used to analyze the structural integrity and conformation of DNA following exposure to chemical agents. nih.govresearchgate.net Agarose (B213101) gel electrophoresis separates DNA fragments based on size, allowing researchers to observe changes in DNA structure. nih.gov

Studies on lucanthone (B1684464), the parent compound of hycanthone, revealed that it causes the dissociation of a fast-sedimenting duplex DNA complex in HeLa cells, an effect observed through sedimentation in alkaline sucrose (B13894) gradients. nih.gov While lucanthone was more potent in this regard, hycanthone also exhibited this activity. nih.gov This technique helps to understand how these compounds interact with and alter the physical properties of DNA.

The rate of DNA migration through an agarose gel is influenced by factors such as the size and conformation of the DNA molecule, the concentration of agarose, and the applied voltage. nih.gov These principles are applied to assess the impact of compounds like hycanthone on DNA structure.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

Chromatin immunoprecipitation (ChIP) is a powerful technique for studying protein-DNA interactions within the cell. sigmaaldrich.comyoutube.com It allows for the selective enrichment of a specific protein and its associated DNA, which can then be identified. youtube.com When combined with high-throughput sequencing (ChIP-Seq), this method can map the genome-wide localization of specific proteins or histone modifications. sigmaaldrich.comnih.gov

In the context of hycanthone research, ChIP-Seq could be employed to investigate how the compound's interaction with DNA affects the binding of transcription factors, chromatin-modifying enzymes, and the landscape of histone modifications. For instance, studies have shown that hycanthone can bind preferentially to certain types of chromatin, such as heterochromatin in the Malpighian tubules of Triatoma infestans. nih.gov In other cell types, it binds to both heterochromatin and euchromatin. nih.gov This binding can induce a loosening of the chromatin structure, which may contribute to chromatin breaks. nih.gov ChIP-Seq would allow for a more detailed, genome-wide analysis of these interactions and their consequences on gene regulation. The technique involves cross-linking proteins to DNA, fragmenting the chromatin, immunoprecipitating the protein of interest, and then sequencing the associated DNA. youtube.comnih.gov

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive and specific technique for measuring gene expression levels. mdpi.comnih.gov It works by reverse transcribing RNA into complementary DNA (cDNA) and then amplifying specific target sequences, with the amplification process monitored in real-time using fluorescent dyes. mdpi.com

While specific qPCR data on hycanthone is not detailed in the provided context, this methodology is crucial for understanding the downstream effects of the compound's interaction with DNA and other cellular targets. For example, after identifying that hycanthone inhibits the enzyme APE1 (Apurinic/apyrimidinic endonuclease 1), qPCR could be used to measure the expression levels of genes regulated by APE1's redox activity. nih.govnih.gov This would provide insights into the broader cellular pathways affected by hycanthone. The accuracy of qPCR results relies on the proper normalization of data using stable reference genes. nih.gov

Biochemical and Biophysical Assays

Biochemical and biophysical assays are essential for characterizing the direct interactions between hycanthone and specific molecular targets, such as enzymes. patsnap.combioascent.com

Enzyme Activity Assays (e.g., APE1, Acetylcholinesterase, Sulfotransferase)

Enzyme activity assays measure the rate at which an enzyme catalyzes a specific reaction and are used to determine the inhibitory or activating effects of compounds like hycanthone. patsnap.com

APE1 (Apurinic/apyrimidinic endonuclease 1): Research has identified APE1 as a target of hycanthone. nih.govnih.gov Enzyme activity assays have shown that hycanthone inhibits the endonuclease activity of APE1, which is involved in DNA base excision repair. nih.govresearchgate.net The IC₅₀ value for the inhibition of APE1's incision of depurinated plasmid DNA by hycanthone was determined to be 80 nM. nih.govresearchgate.net These assays demonstrated that hycanthone inhibits APE1 through direct protein interaction, rather than by affecting its DNA binding capacity. nih.govnih.gov

Acetylcholinesterase: Hycanthone has been shown to be an inhibitor of acetylcholinesterase (AChE) from S. mansoni. nih.gov This inhibition is thought to be related to its therapeutic efficacy by interfering with the acetylcholine (B1216132) receptors in the parasite. nih.gov Studies comparing its effect on schistosome and mammalian AChE found that hycanthone is less effective against the mammalian enzyme, suggesting a degree of selectivity. nih.gov

Sulfotransferase: Hycanthone is a prodrug that requires metabolic activation by a sulfotransferase enzyme in schistosomes to become toxic. nih.gov The characterization of sulfotransferases from S. mansoni and S. haematobium in complex with hycanthone has been a key area of research. nih.gov Enzyme activity assays are fundamental to understanding this activation process and the basis of drug resistance, which can arise from mutations in the sulfotransferase enzyme. nih.gov These assays often involve measuring the transfer of a sulfo group from a donor molecule like PAPS to the substrate. researchgate.net

Table of Research Findings on Hycanthone's Enzyme Inhibition

| Enzyme Target | Organism/System | Method | Key Finding | Reference |

| APE1 | Recombinant Human | Incision of depurinated plasmid DNA | IC₅₀ = 80 nM | nih.govresearchgate.net |

| Acetylcholinesterase | S. mansoni | Enzyme activity assay | Potent inhibitor | nih.gov |

| Acetylcholinesterase | Mammalian | Enzyme activity assay | Less effective inhibitor compared to schistosome enzyme | nih.gov |

| Monoamine Oxidase | S. mansoni & Mouse Liver | Enzyme activity assay | Very potent inhibitor | nih.gov |

| Cholinesterases (specific and nonspecific) | S. mansoni | Enzyme activity assay | Inhibitor | nih.gov |

| Cholinesterase | Mouse Brain | Enzyme activity assay | Not significantly affected | nih.gov |

| Sulfotransferase | S. mansoni & S. haematobium | X-ray crystallography and functional assays | Hycanthone is activated by this enzyme | nih.gov |

Spectroscopic Methods (e.g., Circular Dichroism, Fluorescence)

Spectroscopic techniques are pivotal in elucidating the molecular interactions of compounds like hycanthone acid with biological targets. Methods such as circular dichroism (CD) and fluorescence spectroscopy provide deep insights into binding events and consequent structural changes in macromolecules like proteins and DNA.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property of chiral molecules and macromolecules with ordered secondary structures. When an achiral or weakly chiral small molecule like hycanthone binds to a protein or DNA, it can gain induced CD signals in the region of the small molecule's electronic transitions. nih.gov This induced CD is a sensitive reporter of the binding event. Furthermore, changes in the far-UV CD spectrum (200-250 nm) of a protein upon ligand binding can indicate alterations in its secondary structure (e.g., alpha-helix, beta-sheet content). For hycanthone, which is known to intercalate with DNA, CD studies can reveal the nature of this interaction and any conformational changes induced in the DNA double helix. nih.gov Studies on related hydroxynaphthoquinone compounds have successfully used CD spectroscopy to demonstrate high-affinity binding to human serum albumin (HSA), identifying multiple binding sites and characterizing the binding environment. nih.gov

Fluorescence Spectroscopy: This technique exploits the fluorescent properties of molecules (intrinsic or extrinsic probes) to study binding interactions. Many drug molecules, including those with aromatic ring systems like hycanthone, exhibit intrinsic fluorescence. acs.org The binding of such a drug to a biological target often results in changes to its fluorescence properties, such as emission intensity (quenching or enhancement) and wavelength shifts (blue or red shift). These changes provide information about the binding affinity, stoichiometry, and the polarity of the binding site. Additionally, one can monitor the intrinsic fluorescence of proteins, typically from tryptophan and tyrosine residues. When a ligand binds near these residues, it can quench their fluorescence, a phenomenon that can be analyzed to calculate binding constants. For compounds structurally related to hycanthone, fluorescence spectroscopy, in conjunction with CD, has been instrumental in confirming binding to plasma proteins like HSA, which is crucial for understanding a drug's distribution and bioavailability. nih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free, and real-time optical technique used to analyze the kinetics of biomolecular interactions. youtube.com It is an indispensable tool for characterizing the binding of a small molecule, such as this compound, to its macromolecular target.

The core principle of SPR involves immobilizing one interacting partner (the ligand, e.g., a target parasite enzyme or DNA sequence) onto a sensor chip with a thin metal film. youtube.comspringernature.com The other partner (the analyte, e.g., this compound), dissolved in a buffer, is flowed over this surface. springernature.com Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. youtube.comresearchgate.net This change is measured in real-time and is proportional to the mass accumulating on the surface. springernature.com

A typical SPR experiment generates a sensorgram, a plot of the response (in Resonance Units, RU) versus time. researchgate.net The sensorgram has distinct phases:

Association Phase: The analyte is injected, and the curve rises as the analyte binds to the ligand. The rate of this rise is used to determine the association rate constant (kₐ). nih.gov

Steady-State Phase: The curve may plateau if the binding reaches equilibrium, where the rate of association equals the rate of dissociation.

Dissociation Phase: The analyte-containing buffer is replaced with a plain buffer, and the curve declines as the analyte dissociates from the ligand. The rate of this decay is used to calculate the dissociation rate constant (kₑ). nih.gov

From these rate constants, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated as the ratio kₑ/kₐ. nih.gov This detailed kinetic information is crucial for understanding the mechanism of action of a drug. For hycanthone, SPR could be used to precisely quantify its binding affinity and kinetics to DNA or to the parasite sulfotransferase enzyme responsible for its activation, providing critical data for structure-activity relationship (SAR) studies. researchgate.netnih.gov

Table 1: Illustrative SPR Kinetic Data for this compound Binding to a Target

| Analyte Concentration | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kₑ) (M) |

|---|---|---|---|

| 10 nM | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 x 10⁻⁹ |

| 25 nM | 1.6 x 10⁵ | 3.1 x 10⁻⁴ | 1.9 x 10⁻⁹ |

| 50 nM | 1.5 x 10⁵ | 2.9 x 10⁻⁴ | 1.9 x 10⁻⁹ |

Mass Spectrometry for Metabolite and Adduct Characterization

Mass spectrometry (MS) is an essential analytical technique for the identification and structural characterization of drug metabolites and their covalent adducts with macromolecules. ijpras.com In hycanthone research, MS is critical for understanding its metabolic activation and its mechanism of action, which involves forming adducts with parasite DNA. researchgate.netnih.gov

Research has shown that hycanthone is an active metabolite of the earlier drug, lucanthone. nih.gov The antischistosomal activity of hycanthone itself relies on further metabolic activation within the parasite to a reactive electrophilic ester. nih.gov This reactive species then alkylates biological nucleophiles, most notably DNA, leading to parasite death. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for metabolite analysis. A biological sample (e.g., parasite extract or host fluid) is first subjected to liquid chromatography to separate the complex mixture of molecules. The separated components then enter the mass spectrometer, which ionizes them and measures their mass-to-charge ratio (m/z). nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure m/z values with very high accuracy (typically <5 ppm error). ijpras.comnih.gov This precision allows for the unambiguous determination of the elemental composition of a metabolite, which is the first crucial step in its identification. nih.gov It can easily distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Tandem Mass Spectrometry (MS/MS): To elucidate the structure of a metabolite or adduct, tandem MS (or MSⁿ) is employed. A specific precursor ion (e.g., the putative metabolite) is selected and fragmented inside the mass spectrometer. The resulting fragment ions produce a characteristic pattern (a fragment spectrum) that serves as a structural fingerprint. ijpras.com By analyzing these fragmentation patterns, researchers can deduce the structure of the metabolite and pinpoint the site of metabolic modification or the site of attachment in a drug-DNA adduct. researchgate.net This methodology was instrumental in confirming that hycanthone forms a covalent adduct with deoxyguanosine in the DNA of sensitive, but not resistant, schistosomes. researchgate.net

Parasite in vitro and in vivo (pre-clinical) Culture and Manipulation

Schistosoma Culture and Manipulation Techniques

The ability to culture Schistosoma parasites in vitro is fundamental for high-throughput drug screening and detailed mechanistic studies, reducing the reliance on animal models. nih.govfigshare.com Various protocols have been developed to maintain different life cycle stages of S. mansoni outside of a host.

From Cercariae to Schistosomula: The process typically begins with harvesting infectious cercariae from the intermediate snail host, Biomphalaria glabrata, often stimulated by exposure to light. cambridge.orgyoutube.com These cercariae are then transformed into the first post-invasive stage, the schistosomula. A common method is mechanical transformation, which involves forcing the cercariae through a needle to shear off their tails. youtube.complos.org

In Vitro Culture: Once transformed, schistosomula can be cultured in various media. Basal media like DMEM (Dulbecco's Modified Eagle Medium) or RPMI, often supplemented with antibiotics, are frequently used. nih.govcambridge.org For longer-term culture and development into more advanced juvenile stages, the medium is typically supplemented with serum (e.g., fetal calf serum or human serum) and sometimes red blood cells. nih.govcambridge.orgcapes.gov.br Using these techniques, parasites can be maintained for several weeks, allowing them to develop into lung-stage and even liver-stage worms in vitro. nih.govfigshare.com These culture systems provide a platform to test the efficacy of compounds like hycanthone against various developmental stages, which is important as drug susceptibility can be stage-dependent. nih.govbiorxiv.org

Adult Worm Culture: Adult worms for in vitro studies are typically recovered from a definitive host, such as an infected mouse or hamster, via hepatic portal vein perfusion. cambridge.orgwellcomeopenresearch.org The recovered worms are washed to remove host cells and can be maintained in culture for several days or weeks in supplemented DMEM under controlled atmospheric conditions (5% CO₂). cambridge.org This allows for the study of drug effects on oviposition (egg-laying), motility, and viability of mature parasites.

Use of Resistant and Sensitive Parasite Strains

The development and analysis of drug-resistant parasite strains are crucial for understanding mechanisms of action and resistance. In the case of hycanthone, laboratory-generated resistant strains of S. mansoni have been invaluable.

Generation and Characteristics: Hycanthone resistance was experimentally induced by administering the drug to infected hosts (mice or hamsters) and recovering the surviving worms. nih.govscilit.com The progeny of these survivors were found to be stably resistant to hycanthone. scilit.com Genetic crosses between these resistant schistosomes and wild-type sensitive schistosomes revealed that resistance is inherited as a simple autosomal recessive trait. researchgate.netnih.govajtmh.org This genetic finding strongly suggested that resistance was caused by the loss of a function—specifically, the inactivation of a parasite factor required to activate the prodrug hycanthone into its toxic form. researchgate.netnih.gov

Mechanism of Resistance: Subsequent biochemical studies confirmed this hypothesis. It was discovered that hycanthone-sensitive worms possess a sulfotransferase enzyme that catalyzes the esterification of hycanthone's hydroxymethyl group, converting it into a reactive alkylating agent that damages parasite DNA. researchgate.net Resistant strains were found to have an inactive form of this enzyme, rendering them unable to activate the drug. researchgate.net This was further proven by showing that a synthetic, pre-activated ester of hycanthone was able to kill both sensitive and resistant worms. nih.gov

Cross-Resistance: Studies also showed that hycanthone-resistant strains exhibited cross-resistance to the structurally similar drug oxamniquine, which is activated by the same enzymatic pathway, but not to unrelated schistosomicidal drugs like niridazole. nih.gov The availability of these well-characterized sensitive and resistant strains provides a powerful comparative tool for screening new compounds and investigating molecular pathways associated with drug action and resistance. nih.govnih.gov

Table 2: Comparison of Hycanthone-Sensitive and -Resistant S. mansoni Strains

| Characteristic | Sensitive Strain | Resistant Strain | Reference |

|---|---|---|---|

| Response to Hycanthone | Killed by standard dose | Survives standard dose | scilit.com |

| Genetic Basis of Resistance | Dominant or heterozygous allele for activating enzyme | Homozygous recessive allele for activating enzyme | nih.govajtmh.org |

| Sulfotransferase Activity | Active enzyme; drug is activated | Inactive enzyme; drug is not activated | researchgate.net |

| DNA Alkylation by Hycanthone | Occurs, leading to parasite death | Does not occur | nih.gov |

| Cross-Resistance to Oxamniquine | Sensitive | Resistant | nih.gov |

Experimental Animal Models for Mechanistic Studies

The Murine Model: The standard model involves percutaneously infecting mice (various strains such as BALB/c, C57BL/6j, or Swiss Webster are used) with a defined number of S. mansoni cercariae. wellcomeopenresearch.orgajtmh.orgplos.org The parasites migrate through the host and mature into adult worms in the mesenteric veins, with egg-laying typically commencing around 5-6 weeks post-infection. This model recapitulates key aspects of human infection, including the development of liver and intestinal granulomas in response to trapped eggs. plos.orgfrontiersin.org

Applications in Hycanthone Research:

Efficacy and Resistance Testing: The mouse model was central to establishing the efficacy of hycanthone and to developing and characterizing resistant parasite strains. scilit.comajtmh.org A standard method to assess resistance involves treating infected mice with a specific dose of hycanthone and later determining the worm burden reduction by perfusing the worms from the hepatic portal system. nih.govajtmh.org The continued excretion of viable eggs after treatment is another indicator of a resistant infection. ajtmh.org

Mechanistic Studies: Animal models allow researchers to study how a drug affects the parasite in its natural environment. For instance, studies using mouse models demonstrated that immature schistosomes are less susceptible to many drugs, including hycanthone, compared to adult worms. plos.org

Pathology and Immunology: Unisexual infection models, where mice are infected with only male or female cercariae, are used to decouple the pathology caused by the worms themselves from the egg-induced immunopathology. frontiersin.org These models have been used to investigate the host immune response and have shown that even in the absence of eggs, a chronic worm infection can cause significant liver inflammation. frontiersin.org

These in vivo experiments provide crucial data on a compound's activity within a complex biological system, which cannot be fully replicated by in vitro assays. nih.gov

Computational and Modeling Approaches

In the realm of advanced biochemical research, computational and modeling approaches have become indispensable tools for elucidating the complex interactions between small molecules and their biological targets. These in silico methods provide a powerful lens through which to examine the structural and energetic landscapes of molecular recognition, offering insights that can guide further experimental investigation and drug development. For compounds like this compound, a metabolite of the schistosomicidal agent Hycanthone, these computational techniques offer a pathway to understand its potential biological activities and mechanisms of action at a molecular level.

Computational studies, including molecular docking and protein structure modeling, are instrumental in predicting how a ligand, such as this compound, might bind to a protein target. These methods can help to identify potential protein partners, predict the binding affinity, and detail the specific molecular interactions that stabilize the ligand-protein complex. While specific research on this compound is limited, the broader application of these methodologies to related compounds, such as Hycanthone and other thioxanthenone derivatives, provides a solid foundation for its investigation. ugm.ac.idresearchgate.netnih.govnih.govresearchgate.net

Molecular Docking and Protein Structure Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.comresearchgate.netpensoft.net This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.

In the context of this compound, molecular docking studies would be crucial for identifying its potential protein targets. Given that its parent compound, Hycanthone, is known to intercalate into DNA and inhibit enzymes like acetylcholinesterase, it is plausible that this compound could interact with a similar range of biological macromolecules. wikipedia.org Docking simulations could be performed against the crystal structures of these and other relevant proteins to generate hypotheses about its mechanism of action.

Protein structure modeling, on the other hand, becomes essential when an experimentally determined three-dimensional structure of the target protein is unavailable. nih.gov Techniques such as homology modeling can be used to build a 3D model of the target protein based on the known structure of a related homologous protein. This modeled structure can then be used for subsequent molecular docking studies with this compound.

Detailed Research Findings:

While direct molecular docking studies on this compound are not extensively reported in the available literature, we can extrapolate potential research findings based on studies of analogous compounds and the general principles of these computational methods. A hypothetical molecular docking study of this compound against a potential protein target, for instance, apurinic/apyrimidinic endonuclease 1 (APE1), a known target of Hycanthone, would involve preparing the 3D structures of both the ligand (this compound) and the protein. The docking simulation would then predict the most stable binding poses and calculate the corresponding binding energies.

The results of such a study could be presented in a detailed data table, outlining the key interactions between this compound and the amino acid residues within the protein's active site. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Interactive Data Table: Hypothetical Molecular Docking Results of this compound with Human APE1

| Parameter | Value/Description |

| Protein Target | Human Apurinic/Apyrimidinic Endonuclease 1 (APE1) |

| Ligand | This compound |

| Docking Software | AutoDock Vina (Example) |

| Predicted Binding Affinity (kcal/mol) | -8.5 (Hypothetical Value) |

| Key Interacting Residues | Asp210, Gly211, His309, Arg177 |

| Hydrogen Bond Interactions | Carboxylic acid group of this compound with the side chain of Arg177. |

| Hydrophobic Interactions | Thioxanthenone core with Phe266 and Trp280. |

| Electrostatic Interactions | Negatively charged carboxylate of this compound with the positively charged guanidinium (B1211019) group of Arg177. |

This hypothetical data illustrates the kind of detailed information that can be gleaned from molecular docking studies. The predicted binding affinity provides a quantitative measure of the interaction strength, while the identification of specific interacting residues offers a qualitative understanding of the binding mode. This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors.

Furthermore, protein structure modeling could be employed if a high-resolution crystal structure of a relevant biological target from a specific organism, such as a parasite, is not available. By building a homology model, researchers can still perform docking studies to gain insights into the potential inhibitory activity of this compound against parasitic enzymes, which could be relevant to its potential therapeutic applications.

Future Directions and Unexplored Avenues in Hycanthone Acid Research

While hycanthone (B1673430) itself is a retired antischistosomal drug, its unique chemical structure and biological activities present a valuable scaffold for modern drug discovery and chemical biology. The exploration of its metabolite, hycanthone acid, and related analogs is entering a new phase, driven by advanced research technologies. Future research is poised to move beyond its classical mechanisms of action to uncover new therapeutic possibilities and to develop novel molecular tools. This article explores the prospective research avenues that could redefine the relevance of the hycanthone chemical backbone.

Q & A

Q. What is the primary mechanism by which hycanthone acid inhibits Apurinic Endonuclease-1 (APE1)?